An In-Depth Technical Guide to the Structure Elucidation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol
An In-Depth Technical Guide to the Structure Elucidation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol
This guide provides a comprehensive, technically-driven framework for the complete structure elucidation of the novel heterocyclic compound, 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods to offer a strategic, causality-driven approach to spectroscopic analysis and data interpretation.
Foundational Analysis: Initial Characterization and Hypothesis
Prior to engaging in complex spectroscopic analysis, a foundational understanding of the target molecule is paramount. The putative structure of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol, with the molecular formula C₁₀H₁₆N₂OS and a molecular weight of 212.31 g/mol , presents a unique combination of a saturated piperidine ring and an aromatic thiazole moiety.[1] This initial information dictates the selection of analytical techniques and informs the interpretation of the resulting data.
Key Structural Features to Validate:
-
Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom. The presence of a hydroxyl group and a methylthiazole substituent at the C4 position is a critical point of investigation.[2][3]
-
Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen. The substitution pattern (a methyl group at C2 and the methylene bridge at C4) must be confirmed.[4]
-
Methylene Bridge: The -CH₂- group linking the piperidine and thiazole rings.
-
Tertiary Alcohol: The hydroxyl group attached to the C4 of the piperidine ring.
A logical workflow is essential for an efficient and accurate structure elucidation process.[5]
Mass Spectrometry: Unveiling the Molecular Blueprint
High-Resolution Mass Spectrometry (HRMS) is the cornerstone for confirming the elemental composition and identifying key fragmentation patterns.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve 1-2 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing compounds to facilitate the formation of [M+H]⁺ ions.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
Data Interpretation and Expected Results
The primary objective is to observe the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the calculated exact mass of C₁₀H₁₇N₂OS⁺. The high resolution of the TOF analyzer allows for the confirmation of the elemental composition with a high degree of confidence.
Table 1: Expected HRMS Data
| Ion | Calculated m/z | Observed m/z (example) | Mass Error (ppm) |
| [M+H]⁺ | 213.1005 | 213.1002 | -1.4 |
| [M+Na]⁺ | 235.0824 | 235.0821 | -1.3 |
Tandem mass spectrometry (MS/MS) experiments are invaluable for probing the connectivity of the molecule.[6][7] By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated.
Expected Fragmentation Pathways:
-
Loss of Water (-18 Da): A common fragmentation for alcohols, leading to an ion at m/z 195.0899.[6][7]
-
Cleavage of the Methylene Bridge: Fragmentation at the benzylic-like position can lead to ions corresponding to the piperidinol moiety and the methylthiazolemethyl cation.
-
Piperidine Ring Opening: Characteristic fragmentation patterns of the piperidine ring can provide further structural confirmation.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structural Puzzle
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of a molecule.[9][10][11] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.[5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
Expected Chemical Shifts and Multiplicities:
-
Thiazole Proton (H5'): A singlet is expected in the aromatic region, typically between δ 7.0-8.0 ppm.[12]
-
Piperidine Protons (H2, H3, H5, H6): Complex multiplets are expected in the aliphatic region (δ 1.5-3.5 ppm). The protons adjacent to the nitrogen (H2 and H6) will likely be deshielded compared to H3 and H5.
-
Methylene Bridge Protons (-CH₂-): A singlet or a pair of doublets (if diastereotopic) is expected, likely between δ 2.5-3.5 ppm.
-
Methyl Protons (-CH₃): A sharp singlet is expected, typically around δ 2.4-2.7 ppm.[13]
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Amine Proton (-NH-): A broad singlet, also dependent on experimental conditions.
¹³C NMR and DEPT-135: Carbon Skeleton Mapping
The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups.
Expected Chemical Shifts:
-
Thiazole Carbons: Aromatic carbons will appear in the δ 110-160 ppm region. The carbon bearing the methyl group (C2') and the quaternary carbon (C4') will have distinct shifts.
-
Piperidine Carbons: Aliphatic carbons will resonate in the δ 20-70 ppm range. The carbon bearing the hydroxyl group (C4) will be significantly deshielded.
-
Methylene Bridge Carbon: Expected in the δ 30-50 ppm region.
-
Methyl Carbon: A signal in the upfield region, typically δ 15-25 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 |
| 2, 6-ax | ~2.8-3.0 | ~45-50 | CH₂ |
| 2, 6-eq | ~3.0-3.2 | ~45-50 | CH₂ |
| 3, 5-ax | ~1.6-1.8 | ~30-35 | CH₂ |
| 3, 5-eq | ~1.8-2.0 | ~30-35 | CH₂ |
| 4 | - | ~65-70 | C |
| Methylene | ~2.9-3.1 | ~40-45 | CH₂ |
| 2' | - | ~160-165 | C |
| 4' | - | ~145-150 | C |
| 5' | ~7.0-7.2 | ~115-120 | CH |
| Methyl | ~2.6-2.8 | ~18-22 | CH₃ |
2D NMR: Connecting the Dots
2D NMR experiments are crucial for establishing the final connectivity.
-
COSY: Reveals proton-proton couplings within the same spin system. This is essential for tracing the connectivity within the piperidine ring.
-
HSQC: Correlates directly bonded protons and carbons. This allows for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule.
Key HMBC Correlations to Confirm Structure:
-
Correlation between the methylene bridge protons and the C4 of the piperidine ring and C4' and C5' of the thiazole ring.
-
Correlation between the methyl protons and C2' of the thiazole ring.
-
Correlations between the piperidine protons and the appropriate piperidine carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in the molecule.[14]
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Expected Vibrational Frequencies
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region is expected for the secondary amine in the piperidine ring.
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the piperidine ring, methylene bridge, and methyl group.
-
C=N and C=C Stretch: Aromatic ring stretching vibrations from the thiazole ring are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ range is indicative of the tertiary alcohol.
Conclusion: A Convergent Approach to Structural Verification
The structure elucidation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is achieved through a multi-pronged analytical approach. By integrating data from HRMS, a full suite of 1D and 2D NMR experiments, and FTIR spectroscopy, a self-validating and unambiguous structural assignment can be made. The logical progression from determining the molecular formula to establishing the connectivity of all atoms ensures a high degree of confidence in the final structure. This comprehensive methodology serves as a robust template for the characterization of novel small molecules in a drug discovery and development setting.
Visualizations
Caption: Key HMBC correlations for structural connectivity.
References
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